molecular formula C9H7NO B12910186 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine CAS No. 350027-29-1

2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine

Cat. No.: B12910186
CAS No.: 350027-29-1
M. Wt: 145.16 g/mol
InChI Key: BSMSSTYGORKOHU-UHFFFAOYSA-N
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Description

2H-Cyclobuta[4,5]pyrrolo[2,1-b][1,3]oxazine (CAS Registry Number 350027-29-1) is a specialized fused heterocyclic compound with the molecular formula C9H7NO and a molecular weight of 145.16 g/mol . This complex structure is characterized by several calculated physical properties, including a density of 1.4±0.1 g/cm³, a boiling point of 439.3±38.0 °C at 760 mmHg, and a flash point of 128.5±29.1 °C . Its structure is defined by the SMILES notation C1C=CN2C3=CC=C3C=C2O1 and the InChIKey BSMSSTYGORKOHU-UHFFFAOYSA-N, which serves as a unique fingerprint for the molecule . While specific biological data for this exact molecule is limited in the public domain, its core pyrrolo[2,1-b][1,3]oxazine scaffold is a significant structure in medicinal and organic chemistry research. Fused polycyclic systems containing pyrrole and oxazine rings are of high interest for the development of novel pharmacologically active compounds . For instance, recent hybrid theoretical and experimental studies on the synthesis of substituted fused pyrrolo[2,1-c][1,4]oxazines highlight the relevance of such frameworks in the development of new synthetic methodologies . Furthermore, related structures, such as benzo[d]pyrrolo[2,1-b][1,3]oxazines, have been successfully synthesized via intramolecular cyclization, demonstrating the utility of this heterocyclic system in constructing complex molecules for further investigation . As a building block, this compound offers researchers a versatile template for the exploration of new chemical spaces. It is suitable for applications in library synthesis, method development, and as a precursor for the creation of more complex molecular architectures. The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can inquire for custom synthesis, bulk quantities, and additional technical data.

Properties

CAS No.

350027-29-1

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

8-oxa-1-azatricyclo[5.4.0.02,5]undeca-2,4,6,10-tetraene

InChI

InChI=1S/C9H7NO/c1-4-10-8-3-2-7(8)6-9(10)11-5-1/h1-4,6H,5H2

InChI Key

BSMSSTYGORKOHU-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2C3=CC=C3C=C2O1

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition

A prominent method for constructing the pyrrolo-oxazine scaffold is the asymmetric 1,3-dipolar cycloaddition. This approach uses cyclic ketones or their dimethyl ketal derivatives as dipolarophiles reacting with azomethine ylides or related dipoles.

  • Key reagents: Cyclic ketones (e.g., cyclobutanone derivatives), azomethine ylides.
  • Catalysts: Chiral auxiliaries or metal catalysts to induce stereoselectivity.
  • Conditions: Heating in toluene or THF at elevated temperatures (up to 140 °C).
  • Outcome: Formation of spiro or fused pyrrolo-oxazine scaffolds with high regio- and stereoselectivity.

For example, the synthesis of spiro-oxindole derivatives structurally related to pyrrolo-oxazines was achieved by cycloaddition of dimethyl ketal derivatives of cyclic ketones with azomethine ylides, followed by ring-opening and oxidative steps to yield the target heterocycles.

[3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates

An alternative and efficient route involves the rhodium(II)-catalyzed [3+3]-annulation between cyclic nitronates (such as 5,6-dihydro-4H-1,2-oxazine N-oxides) and vinyl diazoacetates.

  • Catalyst: Rhodium(II) complexes.
  • Mechanism: Initial deprotonation at C(2) of the nitronate, cleavage of the N–O bond, aldehyde formation, and recyclization to form hydroxypyrroline intermediates, which then cyclize to the oxazine ring.
  • Reaction medium: Typically acetonitrile or other polar aprotic solvents.
  • Advantages: High regioselectivity and yields, mild conditions, and the ability to introduce diverse substituents.

This method is notable for its ability to construct complex fused heterocycles in a single step, leveraging the reactivity of diazo compounds and nitronates.

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis, especially with rhodium and gold complexes, has been employed to facilitate ring formation in related heterocyclic systems.

  • Rhodium catalysis: Used in C–H activation and cyclization reactions to form pyrrolo-oxazine frameworks from amide and cyclopropenone precursors.
  • Gold catalysis: Enables spirocyclization reactions involving sulfonamide and cyclopropenone derivatives to yield spiro-heterocycles structurally analogous to oxazines.

These catalytic methods offer high efficiency, functional group tolerance, and the possibility of one-pot syntheses.

One-Pot and Metal-Free Protocols

Some synthetic routes utilize metal-free conditions and one-pot procedures to enhance operational simplicity and environmental compatibility.

These methods highlight the trend toward greener and more sustainable synthetic protocols.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Catalyst/Promoter Advantages Typical Yields (%) References
1,3-Dipolar Cycloaddition Cyclic ketones, azomethine ylides, toluene, THF Chiral auxiliaries, metals High stereoselectivity, regioselective 70–90
[3+3]-Annulation Cyclic nitronates, vinyl diazoacetates, MeCN Rhodium(II) complexes One-step, regioselective, mild 80–95
Transition Metal-Catalyzed Cyclization Amides, cyclopropenones, toluene, DCM Rhodium, Gold complexes Functional group tolerance, one-pot 75–90
Metal-Free One-Pot CDC 2-Aminothiophenols, enamines, iodine catalyst Iodine Metal-free, operationally simple 65–85
Photocatalytic Oxidation/Cyclization Enaminones, molecular oxygen, photocatalyst Photocatalyst (various) Mild, green oxidant, broad scope 70–88

Detailed Research Findings

  • The 1,3-dipolar cycloaddition approach is well-documented for producing spiro and fused pyrrolo-oxazine derivatives with controlled stereochemistry. The use of cyclic ketone dimethyl ketals enhances reactivity and selectivity, although steric hindrance from larger rings (e.g., cyclooctanone) can impede the reaction.

  • The [3+3]-annulation method catalyzed by rhodium(II) offers a direct route to hydroxypyrroline intermediates that cyclize to oxazines. This method benefits from the conjugation of the anion formed after deprotonation, facilitating ring closure.

  • Transition metal-catalyzed cyclizations involving cyclopropenones and amides have been shown to produce pyrrolo-oxazine frameworks efficiently, with rhodium and gold catalysts promoting C–H activation and spirocyclization under mild conditions.

  • Metal-free iodine-catalyzed CDC reactions provide an alternative pathway to heterocyclic compounds related to oxazines, emphasizing operational simplicity and environmental friendliness.

  • Photocatalytic methods using molecular oxygen as the oxidant enable mild and sustainable synthesis of oxazole and oxazine derivatives, expanding the substrate scope and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo C-H activation and cyclization reactions, which are promoted by visible light and do not require a catalyst . These reactions result in the formation of new C-O bonds and the generation of biologically important 1,3-oxazines.

Comparison with Similar Compounds

Hexahydro-2H-Pyrido[1,2:4,5]pyrazino[2,1-b][1,3]oxazine (Dolutegravir Framework)

  • Structural Differences: Dolutegravir’s core contains a hexahydro-pyrido-pyrazino-oxazine system, which is more saturated and incorporates a pyrazine ring absent in 2H-cyclobuta[4,5]pyrrolo-oxazine .
  • Functional Groups: Both compounds share carbonyl groups (C-6 and C-8 in dolutegravir) and an enolic hydroxy group (C-7), but the cyclobutane-containing analog lacks the amide linker (-CONHCH2-) critical for dolutegravir’s antiviral activity .

3,4-Dihydro-1H-Pyrido[2’,3’:4,5]pyrrolo[2,1-b][1,3]oxazine Derivatives

  • Key Features :
    • These derivatives, synthesized as melatonin receptor ligands, feature a dihydro-pyrido-pyrrolo-oxazine core. Unlike the cyclobutane-containing analog, their pyrrolo-oxazine system is fused with a pyridine ring and partially saturated .
    • The dihydro state reduces ring strain, enhancing metabolic stability compared to the cyclobutane system.

6-Aryl-1,4-Dihydrobenzo[d][1,3]oxazine-2-thiones

  • Structural Contrast: These compounds contain a benzoxazine core with a sulfur atom at C-2, diverging from the oxygen-based oxazine in the target compound . The benzo-fused system provides planar aromaticity, whereas the cyclobutane-pyrrolo fusion introduces non-planar steric hindrance.
  • Applications: Demonstrated as nonsteroidal progesterone receptor agonists, highlighting how heteroatom substitution (S vs. O) and ring topology influence bioactivity .

Phenanthro[9,10-b]pyrimido[4,5-e][1,4]oxazine

  • Complexity :
    • This tricyclic system combines oxazine with pyrimidine and phenanthrene moieties, resulting in a larger π-conjugated system compared to the bicyclic target compound .
    • Synthesized via one-pot multicomponent reactions, emphasizing divergent synthetic pathways relative to cyclobutane-containing analogs .

Comparative Data Table

Compound Class Core Structure Key Substituents/Features Biological/Functional Relevance References
2H-Cyclobuta[4,5]pyrrolo-oxazine Cyclobutane + pyrrolo-oxazine High ring strain, no pyrazine Underexplored (structural novelty) N/A
Dolutegravir framework Hexahydro-pyrido-pyrazino-oxazine Amide linker, C-6/C-8 carbonyls HIV integrase inhibition
Dihydro-pyrido-pyrrolo-oxazines Pyridine + dihydro-pyrrolo-oxazine C-6 aryl groups Melatonin receptor modulation
Benzo[d][1,3]oxazine-2-thiones Benzoxazine with thione group Sulfur at C-2, planar aromaticity Progesterone receptor agonism
Phenanthro-pyrimido-oxazine Phenanthrene + pyrimido-oxazine Extended π-system Synthetic versatility (multicomponent)

Biological Activity

2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine is a complex bicyclic compound notable for its unique structural arrangement of heteroatoms and carbon atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. This article explores the biological activity of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine, including its synthesis, reactivity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine is C9H7NOC_9H_7NO with a molecular weight of approximately 145.16 g/mol. Its structure features a cyclobutane ring fused to a pyrrole and an oxazine moiety, which contributes to its unique electronic properties and reactivity patterns.

Physical Properties

PropertyValue
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Density1.35 g/cm³ (predicted)
LogP1.835
PSA (Polar Surface Area)14.16 Ų

The biological activity of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. Interaction studies often employ techniques like surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) to assess binding affinities.

Therapeutic Potential

Research indicates that compounds similar to 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine exhibit a range of biological activities including:

  • Anticancer Activity : Similar compounds have shown promise as inhibitors of cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives exhibit significant antibacterial activity.
  • Anti-inflammatory Effects : Certain structural analogs are known for their anti-inflammatory properties.

Anticancer Activity

A study investigated the anticancer potential of derivatives of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine against various cancer cell lines. The results indicated that these compounds could inhibit cell growth by inducing apoptosis through the activation of caspase pathways.

Antimicrobial Activity

Another study focused on the antimicrobial properties of related compounds. The findings demonstrated that specific derivatives showed significant inhibition against Gram-positive bacteria, suggesting a potential role in developing new antibiotics.

Synthesis and Reactivity

The synthesis of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine typically involves multi-step synthetic routes. One approach includes microwave-assisted synthesis techniques that enhance reaction rates and yields. The initial steps may involve forming an intermediate pyrrole or oxazine derivative followed by cyclization to create the final bicyclic structure.

Synthetic Pathways

  • Nucleophilic Attack : Derivatives can be formed through nucleophilic attack on electrophilic centers within the molecule.
  • Cyclization Reactions : These reactions can utilize palladium catalysts to generate polyfunctionalized derivatives with extended conjugation systems.

Q & A

Q. Table 1. Comparative Synthesis Yields for Pyrrolo-Oxazine Derivatives

CompoundMethodCatalystYield (%)Reference
5g (Pyrido-oxazine)Bi₂O₃-catalyzed alkylationBi₂O₃91
TS-04119Cyclization of lactimsNone70

Q. Table 2. Toxicity Profiles of Representative Derivatives

CompoundGHS Classification (Oral)LD₅₀ (mg/kg)Safety Precautions
TS-04119Category 4300–2000Use fume hood, avoid skin contact
5j (Dichlorobenzyl)Not classified>2000Low risk under standard protocols

Key Research Gaps

  • Stereoselective Synthesis : Limited data on enantiomeric control for cyclobuta-pyrrolo-oxazines.
  • In Vivo Pharmacokinetics : No studies on bioavailability or metabolite identification.

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